5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
“5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a chemical compound with a molecular weight of 225.25 .
Synthesis Analysis
The synthesis of pyrazolo[4,3-b]pyridines has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an efficient method for the synthesis of pyrazolo[4,3-b]pyridines based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions .Molecular Structure Analysis
The molecular structure of “5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” can be represented by the Inchi Code: 1S/C13H11N3O/c1-2-4-10(5-3-1)9-17-13-7-6-11-12(15-13)8-14-16-11/h1-8H,9H2,(H,14,16) .Chemical Reactions Analysis
Pyrazolo[4,3-b]pyridines are important structural motifs found in numerous bioactive molecules . They have been synthesized using various methodologies, including ring cleavage methodology reactions and SNAr reactions .Physical And Chemical Properties Analysis
“5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine” is a yellow solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Pharmacological Applications
- Field : Medicinal Chemistry
- Application Summary : Imidazopyridines, including 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, have shown potential therapeutic significance due to their structural resemblance with purines . They play a crucial role in numerous disease conditions .
- Methods of Application : The discovery of their bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
- Results : Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Antimicrobial Applications
- Field : Organic Chemistry
- Application Summary : 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
- Methods of Application : The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .
- Results : The structures of synthesized compounds were elucidated on the basis of different spectral data .
Anticancer Applications
- Field : Medicinal Chemistry
- Application Summary : A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .
- Methods of Application : The compounds were tested against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
- Results : The results of the study are not specified in the source .
properties
IUPAC Name |
3-iodo-5-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O/c14-13-12-10(16-17-13)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFWPFQAGELLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(NN=C3C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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